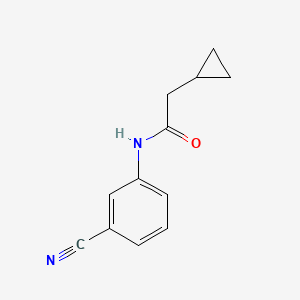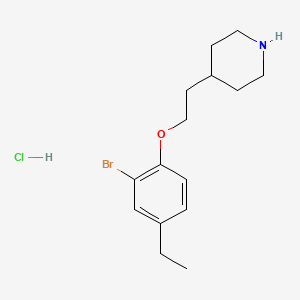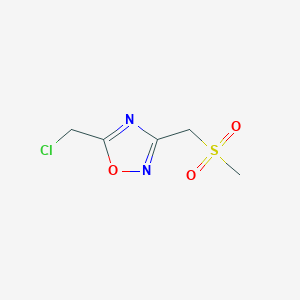![molecular formula C13H18BrCl2NO B1374567 4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride CAS No. 1220019-56-6](/img/structure/B1374567.png)
4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride
Vue d'ensemble
Description
“4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C13H18BrCl2NO . It is used in scientific experiments.
Synthesis Analysis
The synthesis of piperazine derivatives, which could be related to the synthesis of this compound, has been discussed in a recent study . The study focuses on the methods for the synthesis of piperazine derivatives, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride” consists of a piperidine ring attached to a bromo-chlorophenoxyethyl group . The molecular weight of the compound is 355.10 g/mol .Applications De Recherche Scientifique
Metabolic Activity in Obese Rats
4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride has been studied for its metabolic activity. In obese rats, chronic administration led to reduced food intake and weight gain, with an observed increase in free fatty acid concentration (Massicot, Steiner, & Godfroid, 1985).
Effect on Feeding Behavior
The compound's effect on feeding behavior has also been investigated, particularly its influence on satiety. It was found to affect the satiety center by reducing obesity induced in mice, marking it as the first non-amphetamine substance with such properties (Massicot, Thuillier, & Godfroid, 1984).
Synthesis and Antimicrobial Activities
Another significant application is in the synthesis of certain compounds for antimicrobial activities. Studies have focused on synthesizing and characterizing such compounds, particularly their effectiveness against various microbes like Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus (Ovonramwen, Owolabi, & Oviawe, 2019).
Antibacterial Potentials
Compounds with piperidine derivatives, including those related to 4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride, have been synthesized and evaluated for their antibacterial potentials. They have shown moderate inhibitor activity against various bacterial strains, such as Salmonella typhi and Bacillus subtilis (Iqbal et al., 2017).
Cytotoxic and Anticancer Agents
This compound has been part of studies in synthesizing new classes of cytotoxic agents for potential use in cancer treatment. These studies highlight its role in developing novel anticancer agents with significant cytotoxicity toward various cell lines (Dimmock et al., 1998).
Antioxidant Capacity and Anticholinesterase Activity
Studies have also been conducted on the antioxidant capacity and anticholinesterase activity of compounds with piperidine derivatives. These compounds have shown notable activity in various antioxidant assays, indicating their potential in medicinal chemistry (Karaman et al., 2016).
Neuroprotective Activities
Research has been directed towards the synthesis of aryloxyethylamine derivatives with potential neuroprotective effects. These compounds have shown efficacy in protecting cells against glutamate-induced cell death, suggesting their application in developing anti-ischemic stroke agents (Zhong et al., 2020).
Impurities in Cloperastine Hydrochloride
The compound has been used in studies to identify and quantify impurities in cloperastine hydrochloride, a piperidine derivative used in cough treatment. This research is crucial for ensuring the quality and safety of pharmaceutical products (Liu et al., 2020).
Anti-Acetylcholinesterase Activity
Synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have revealed anti-acetylcholinesterase activities, which is vital for developing antidementia agents (Sugimoto et al., 1990).
Propriétés
IUPAC Name |
4-[2-(2-bromo-4-chlorophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClNO.ClH/c14-12-9-11(15)1-2-13(12)17-8-5-10-3-6-16-7-4-10;/h1-2,9-10,16H,3-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTLRPRZTRVLQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=C(C=C(C=C2)Cl)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid](/img/structure/B1374486.png)
![3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374491.png)
![2-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374492.png)
![4-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374493.png)
![3-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374494.png)


![1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid](/img/structure/B1374498.png)
![2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374501.png)
![3-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374502.png)
![3-[(Aminocarbonyl)amino]-2-methylbenzoic acid](/img/structure/B1374503.png)
![3-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374506.png)
![3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374507.png)